Predicted pKa Shift Relative to 3,4-Dibromoquinoline
The addition of a 6-chloro substituent markedly reduces the predicted basicity of the quinoline nitrogen. The target compound has a predicted pKa of 0.11 ± 0.27, compared with a predicted pKa of 0.91 ± 0.24 for the comparator 3,4-dibromoquinoline, a difference of approximately −0.80 log units . This shift implies a roughly 6.3-fold lower concentration of the protonated form at physiological pH, which can affect aqueous solubility, protein binding, and assay interference.
| Evidence Dimension | Predicted pKa (basicity) of quinoline nitrogen |
|---|---|
| Target Compound Data | 0.11 ± 0.27 |
| Comparator Or Baseline | 3,4-Dibromoquinoline: 0.91 ± 0.24 |
| Quantified Difference | ΔpKa ≈ −0.80 (target is less basic) |
| Conditions | ACD/Labs Percepta prediction (reproduced on ChemicalBook and CookeChem datasheets) |
Why This Matters
A lower pKa reduces the fraction of positively charged species at pH 7.4, which may improve membrane permeability and lower non-specific binding, making the 6-chloro analog more suitable for cell-based assays where charge state is critical.
